1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the difluoroethyl and trifluoromethyl groups. The carboxylic acid group could be introduced either before or after these steps, depending on the specific synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the difluoroethyl, trifluoromethyl, and carboxylic acid groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as reactivity, polarity, and acidity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups it contains. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoroethyl and trifluoromethyl groups would likely make the compound more hydrophobic, while the carboxylic acid group would contribute to its acidity .Scientific Research Applications
Fluorinated Solvent for Dispersing Materials
1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (let’s call it DTFPCA ) serves as a useful solvent for dispersing fluorinated materials. Its unique combination of difluoroethyl and trifluoromethyl groups makes it an excellent choice for dissolving and handling other fluorinated compounds. Researchers often employ DTFPCA to prepare solutions, facilitate reactions, and study the behavior of fluorine-containing molecules in various contexts .
Activation of C–F Bonds in Organic Synthesis
The C–F bond is notoriously stable, making its activation a challenging task in organic synthesis. Trifluoromethyl-containing compounds, such as DTFPCA, offer a starting point for selective C–F bond activation. By exploiting the reactivity of the trifluoromethyl group, researchers can transform DTFPCA into diverse fluorinated intermediates. These intermediates then participate in further reactions, leading to the synthesis of valuable compounds .
Fluorinated Building Block in Medicinal Chemistry
DTFPCA’s trifluoromethyl and difluoroethyl moieties make it an attractive building block for designing novel drug candidates. Medicinal chemists can incorporate these fluorinated groups into drug molecules to enhance their pharmacokinetic properties, such as metabolic stability, lipophilicity, and bioavailability. By strategically modifying DTFPCA, researchers can create potent and selective pharmaceutical agents .
Fluorination Strategies in Agrochemicals
Agrochemicals play a crucial role in modern agriculture. Fluorinated compounds, due to their unique properties, are increasingly explored for use in pesticides, herbicides, and fungicides. DTFPCA’s trifluoromethyl and difluoroethyl functionalities could contribute to the development of next-generation agrochemicals with improved efficacy and reduced environmental impact .
Fluorine NMR Spectroscopy
Fluorine-19 nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique for studying fluorinated compounds. DTFPCA, containing multiple fluorine atoms, can serve as a valuable reference standard or internal standard in fluorine NMR experiments. Its distinct chemical shifts and coupling patterns provide essential data for characterizing other fluorinated molecules .
Fluorinated Materials and Polymers
Researchers exploring advanced materials, such as fluoropolymers, may find DTFPCA useful. Incorporating this compound into polymer chains can impart desirable properties like chemical resistance, low surface energy, and thermal stability. Applications range from non-stick coatings (think Teflon®) to high-performance elastomers and membranes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O2/c8-5(9)2-14-3(6(15)16)1-4(13-14)7(10,11)12/h1,5H,2H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWRSEBOHQHGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
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